Azanylidyne(113C)methane;copper(1+)

Beschreibung

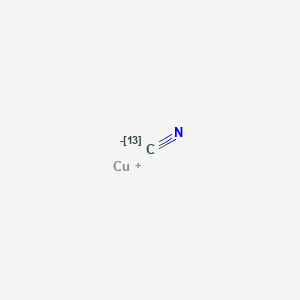

Structure

2D Structure

Eigenschaften

CAS-Nummer |

93596-81-7 |

|---|---|

Molekularformel |

CCuN |

Molekulargewicht |

89.56 g/mol |

IUPAC-Name |

copper(1+);cyanide |

InChI |

InChI=1S/CN.Cu/c1-2;/q-1;+1 |

InChI-Schlüssel |

DOBRDRYODQBAMW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[Cu+] |

Isomerische SMILES |

[13C-]#N.[Cu+] |

Kanonische SMILES |

[C-]#N.[Cu+] |

Synonyme |

Copper(I) cyanide-13C; Cuprous Cyanide-13C |

Herkunft des Produkts |

United States |

The Role of Copper I in Contemporary Organometallic Chemistry and Catalysis

Copper, a transition metal, is a versatile player in the realm of organometallic chemistry and catalysis. acs.orgsciencepublishinggroup.combeilstein-journals.org Its ability to readily switch between different oxidation states, particularly Cu(I), Cu(II), and Cu(III), allows it to facilitate a wide array of chemical transformations. acs.org This makes copper-based catalysts highly valuable in organic synthesis, offering a less toxic and more cost-effective alternative to precious metals like palladium. researchgate.netrsc.orgnih.gov

Copper(I) complexes are particularly significant in cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgnih.gov These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The effectiveness of copper(I) catalysts often hinges on the nature of the ligands attached to the metal center, which can be tailored to control the catalyst's reactivity and selectivity. acs.org

Overview of Terminal Carbon Ligands in Transition Metal Chemistry

Terminal carbon ligands are molecules that bind to a metal center through a single carbon atom. mdpi.com These ligands play a crucial role in organometallic chemistry, influencing the properties and reactivity of the metal complex. Two important classes of terminal carbon ligands are isocyanides and carbynes.

Isocyanides, also known as isonitriles, are organic compounds containing the functional group -N≡C. wikipedia.org They are isomers of nitriles (-C≡N) and connect to the metal through the carbon atom. wikipedia.org Isocyanide ligands are analogous to carbon monoxide (CO) but are generally better electron donors. wikipedia.orgwikipedia.org This enhanced donor ability makes their metal complexes more susceptible to reactions like protonation. wikipedia.orgwikipedia.org

The bonding in metal-isocyanide complexes involves a sigma (σ) bond formed by the donation of the carbon's lone pair of electrons to the metal, and pi (π) back-bonding where the metal donates electron density back to the π* antibonding orbitals of the isocyanide ligand. wikipedia.org This back-bonding strengthens the metal-carbon bond and influences the C≡N stretching frequency observed in infrared (IR) spectroscopy, a key technique for characterizing these complexes. wikipedia.org The reactivity of isocyanide ligands is diverse; they can be involved in insertion reactions and can be protonated at the nitrogen atom to form aminocarbyne complexes. wikipedia.orgrsc.org

Carbyne ligands feature a carbon atom triply bonded to a transition metal (M≡CR). wikipedia.org These complexes, also called alkylidynes, are important in various organic transformations, including alkyne metathesis. wikipedia.org The metal-carbon triple bond consists of one σ-bond and two π-bonds. wikipedia.org

There are two main classes of carbyne complexes:

Fischer carbynes: These typically have the metal in a low oxidation state and are characterized by an electrophilic carbyne carbon atom. wikipedia.orglibretexts.orgthieme-connect.de

Schrock carbynes: These feature the metal in a high oxidation state and have a nucleophilic carbyne carbon. wikipedia.orglibretexts.org

The synthesis of carbyne complexes can be achieved through various methods, including the modification of carbene ligands. libretexts.orgthieme-connect.de Recent research has expanded the reactivity of carbyne ligands, demonstrating their participation in cycloaddition reactions, similar to alkynes. mdpi.com

Principles and Applications of Stable Isotopic Labeling in Chemical Research

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and biological pathways. wikipedia.orgnumberanalytics.com It involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. studysmarter.co.uk These "labeled" molecules are chemically identical to their unlabeled counterparts but can be detected and tracked using various analytical techniques. creative-proteomics.commetwarebio.com

Stable isotopes, which are non-radioactive, are frequently used for this purpose. creative-proteomics.com Common stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). metwarebio.com The presence and position of these isotopes in the products of a reaction provide invaluable information about the reaction mechanism. wikipedia.org

Carbon-13 (¹³C) is a particularly useful stable isotope in chemical research. While the most abundant carbon isotope is ¹²C, about 1.1% of all carbon is ¹³C. By synthesizing molecules with a higher-than-natural abundance of ¹³C at specific positions, chemists can follow the fate of that carbon atom throughout a reaction.

The primary analytical technique for tracking ¹³C is Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com The ¹³C nucleus has a nuclear spin that makes it detectable by NMR. By comparing the ¹³C NMR spectrum of the starting material with that of the product, researchers can determine where the labeled carbon atom has ended up, providing direct evidence for bond-making and bond-breaking events. frontiersin.org This information is crucial for distinguishing between different possible reaction pathways and for understanding the intricate details of a chemical transformation. vanderbilt.edunih.govnih.gov

Contextualizing Azanylidyne ¹³c Methane;copper 1+ Within Advanced Chemical Research

Research Significance and Broader Impact on Catalysis and Synthesis

The strategic use of isotopically labeled compounds like copper(I) cyanide-¹³C provides profound insights into chemical reactions, significantly impacting the fields of catalysis and chemical synthesis. The label allows for the precise tracking of the cyanide ligand's fate, distinguishing it from other carbon sources within a reaction mixture.

Impact on Catalysis

Copper(I) complexes, including those with isocyanide or cyanide ligands, are effective catalysts for various organic reactions. cas.czacs.org The primary significance of using a ¹³C-labeled version is to elucidate reaction mechanisms, which is fundamental to designing more efficient and selective catalysts. numberanalytics.com

Mechanistic Elucidation: In catalytic cycles, it is often crucial to determine whether a ligand remains bound to the metal center or is incorporated into the products. By using Cu(¹³CN), researchers can use techniques like ¹³C NMR and Mass Spectrometry to track the ¹³C atom. For example, in hydrosilylation reactions of acrylonitrile (B1666552) catalyzed by copper-isocyanide systems, labeling could definitively prove whether the cyano group of the catalyst participates in the reaction or merely serves to stabilize the catalytically active copper center. cas.cz

Active Site Characterization: Isotopic labeling helps in characterizing the active sites on a catalyst. numberanalytics.com The specific spectroscopic signatures of the ¹³C-labeled cyanide ligand (e.g., vibrational frequencies in IR spectroscopy) can provide information about the electronic environment and coordination mode of the ligand at the copper center during different stages of a catalytic reaction. pnnl.govcaltech.edu

Kinetic Isotope Effects (KIEs): Studying the difference in reaction rates between the ¹³C-labeled and the unlabeled (¹²C) compound can reveal the rate-determining step of a reaction. If the bond to the carbon atom is broken or formed in this step, a measurable KIE will be observed, providing strong evidence for a specific mechanistic pathway. pnnl.gov

The table below illustrates catalytic reactions where copper cyanide is used and the potential insights that could be gained from ¹³C labeling.

| Catalytic Reaction | Catalyst System | Potential Insight from ¹³C Labeling |

| Hydrosilylation of Acrylonitrile | Cu₂O / Isocyanide | Determines if the isocyanide ligand is purely a spectator or participates in ligand exchange with the substrate. cas.cz |

| Oxidation of Alkenes | Copper(I) Complexes | Tracks the origin of carbon atoms in side products, clarifying reaction pathways and catalyst decomposition mechanisms. acs.org |

| Radical Reactions | Cu(I)/Chiral Phosphate | Helps to understand the formation and reactivity of organometallic Cu(II) or Cu(III) intermediates by tracking the cyanide ligand. acs.org |

| Methane (B114726) Partial Oxidation | Cu-Exchanged Zeolites | While the catalyst is heterogeneous, using labeled methane (¹³CH₄) helps track its conversion, and a labeled co-ligand like ¹³CN could probe ligand effects on the active site. rsc.org |

Impact on Synthesis

Beyond catalysis, copper(I) cyanide is a valuable reagent and building block in synthetic chemistry, particularly for constructing more complex molecules and materials.

Synthesis of Nitriles: Copper(I) cyanide is a classic reagent for converting aryl and vinyl halides to the corresponding nitriles (the Rosenmund-von Braun reaction). Using Cu(¹³CN) allows for the straightforward synthesis of ¹³C-labeled nitriles. These labeled products are invaluable as standards in analytical chemistry or as substrates in further mechanistic studies.

Coordination Polymers and Frameworks: Copper(I) isocyanide and cyanide complexes are widely used as nodes in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The cyanide ligand can act as a bridging ligand, linking multiple copper centers. Employing Cu(¹³CN) would enable the use of solid-state NMR spectroscopy to probe the structure and dynamics of these extended frameworks, providing information that can be difficult to obtain from X-ray diffraction alone, especially for disordered or amorphous materials.

The following table summarizes key spectroscopic data that are central to the utility of ¹³C labeling in these copper complexes.

| Spectroscopic Technique | Parameter | Unlabeled Compound (CuCN) | ¹³C-Labeled Compound (Cu¹³CN) | Significance |

| Infrared (IR) Spectroscopy | ν(C≡N) stretch (cm⁻¹) | ~2170 | Lower than unlabeled | The mass difference causes a predictable shift, confirming the label's position and providing data on bonding. caltech.edu |

| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical Shift (ppm) | No signal (at natural abundance) | Sharp signal | Unambiguously confirms the presence and electronic environment of the labeled carbon. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Based on ¹²C | +1 m/z unit | Allows for precise tracking of the labeled fragment in reaction products and intermediates. pnnl.gov |

Synthetic Methodologies for Azanylidyne(13C)methane;copper(1+) Complexes

The synthesis of copper(I) complexes containing the azanylidyne(13C)methane ligand, a 13C-labeled methyl isocyanide, requires a multi-step approach involving the preparation of the isotopically labeled ligand and its subsequent coordination to a copper(I) center. These synthetic strategies are crucial for the development of probes for various chemical and biological systems.

Mechanistic Investigations and Reactivity of Azanylidyne 13c Methane;copper 1+

Elucidation of Catalytic Cycles using ¹³C Isotopic Tracers

The use of ¹³C isotopic tracers has been pivotal in mapping out the intricate pathways of various copper-catalyzed reactions. By introducing a ¹³C-labeled component, chemists can follow its progression through the reaction sequence, identifying key intermediates and transition states.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and understanding its mechanism is crucial for its broad application. rsc.orgresearchgate.net Isotopic labeling studies have been instrumental in clarifying the roles of the copper catalyst in this transformation.

Initial mechanistic proposals suggested a stepwise process involving the formation of a copper acetylide intermediate. nih.gov Subsequent studies, some of which have utilized isotopic labeling, have provided evidence for the involvement of dinuclear copper intermediates in the catalytic cycle. nih.govnih.gov These investigations have shown that both copper atoms within these intermediates can be equivalent during the cycloaddition steps. nih.gov The use of ¹³C-labeled alkynes would allow for the direct observation of the carbon backbone's transformation from the linear alkyne to the triazole ring, confirming the connectivity changes during the C-N bond formations. DFT calculations have also supported the involvement of dinuclear copper species and highlighted the role of the NHC moiety as an internal base in the deprotonation of the alkyne. researchgate.net

Atom Transfer Radical Addition (ATRA) Reactions

Copper complexes are highly effective catalysts for Atom Transfer Radical Addition (ATRA) reactions, a powerful method for forming carbon-carbon bonds. acs.org The mechanism of ATRA involves the transfer of a halogen atom from an alkyl halide to the copper(I) catalyst, generating a carbon-centered radical and a copper(II) species. This radical then adds to an alkene, and the resulting radical abstracts the halogen from the copper(II) complex to afford the product and regenerate the copper(I) catalyst. acs.org

The introduction of a ¹³C label into the alkyl halide or the alkene allows for detailed mechanistic investigations. For instance, labeling the carbon atom bearing the halogen can provide insights into the initial activation step. Kinetic studies, including the determination of kinetic parameters for the reduction of copper(II) complexes in the presence of radical initiators, have been crucial in understanding the initiation step of ATRA. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Forming Processes

Copper catalysts are widely employed in a variety of cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The mechanisms of these reactions often involve organocopper intermediates and can proceed through different catalytic cycles, including those involving Cu(I)/Cu(III) redox couples. nih.gov

The use of ¹³C-labeled substrates in these reactions is a powerful technique for elucidating the reaction pathways. For example, in copper-catalyzed C-H amination reactions, isotopic labeling can help to determine whether the C-H bond cleavage is the rate-determining step. researchgate.net Similarly, in aerobic oxidation reactions catalyzed by copper, ¹⁸O labeling has been used to trace the origin of the oxygen atom in the final product. acs.org The application of ¹³C labeling in these systems would allow for a more direct probe of the carbon skeleton's transformations.

Identification and Characterization of Reaction Intermediates

A central challenge in understanding catalytic mechanisms is the direct observation and characterization of fleeting reaction intermediates. The low concentrations and high reactivity of these species often make their isolation and analysis difficult. Isotopic labeling, particularly with ¹³C, provides a powerful handle for their detection and structural elucidation using techniques like NMR and mass spectrometry.

In the context of CuAAC, for instance, mass spectrometry techniques have been employed to observe copper-containing intermediates directly in the gas phase. rsc.org The use of ¹³C-labeled reactants would provide unambiguous identification of these species. Similarly, in copper-catalyzed C-H amination reactions, a fluorinated copper(II) complex, a likely intermediate, has been isolated and structurally characterized. nih.govresearchgate.net Furthermore, high-valent copper-nitrene species, long postulated as key intermediates in amination reactions, have been spectroscopically characterized, providing crucial insights into their reactivity. researchgate.net The incorporation of a ¹³C label into the ligand framework of these intermediates would enable detailed NMR studies to probe their electronic structure and bonding.

Kinetic Isotope Effect (KIE) Studies with ¹³C Labeling for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orgosti.gov By comparing the reaction rates of a molecule containing the natural abundance of an isotope with a molecule enriched with a heavier isotope, one can infer whether the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. wikipedia.org

While deuterium (B1214612) (²H) KIEs are more common due to the larger mass difference, ¹³C KIEs can also provide valuable information, particularly for reactions where C-C or C-heteroatom bond cleavage or formation is critical. wikipedia.orgcatalysis.blog The measurement of ¹³C KIEs at natural abundance using NMR spectroscopy has become a more accessible technique, obviating the need for synthesizing isotopically labeled starting materials in some cases. researchgate.netepfl.ch

In copper-mediated living radical polymerization, ¹³C KIEs have been used to distinguish between a simple free radical process and a copper-mediated mechanism. rsc.orgnih.gov The observation of two significant KIEs at both carbons of the double bond in the copper-mediated polymerization provided strong evidence for a more complex mechanism involving the copper catalyst. rsc.orgnih.gov

Ligand Behavior in Redox Processes: Cu(I)/Cu(III) Cycles and Reductive Elimination

The ligands coordinated to the copper center play a crucial role in modulating its reactivity and stabilizing different oxidation states. In catalytic cycles that involve Cu(I)/Cu(III) redox processes, the ligand can influence the rates of oxidative addition and reductive elimination, which are often key steps in the formation of new bonds. mdpi.com

The stability of organo-Cu(III) complexes is a critical factor in these catalytic cycles. Recent studies have led to the isolation and characterization of stable Cu(III) complexes, allowing for detailed investigations of their reactivity. nih.gov The reductive elimination from these complexes to form C-C or C-heteroatom bonds is a fundamental step. researchgate.netfigshare.com The coordination environment significantly influences the reactivity of Cu(III) complexes. nih.gov

The use of ¹³C-labeled ligands, such as the ¹³C-labeled cyanide in Azanylidyne(¹¹³C)methane;copper(1+), allows for the direct probing of the ligand's involvement in the redox process. Changes in the ¹³C NMR chemical shift can provide information about the electronic environment of the carbon atom and its proximity to the copper center in different oxidation states. This can help to elucidate whether the ligand is merely a spectator or actively participates in the electron transfer processes.

Role of the Isocyanide Ligand in Directing Reactivity and Selectivity

In the realm of copper-catalyzed reactions, the isocyanide ligand in complexes such as azanylidyne(¹³C)methane;copper(1+) plays a pivotal role in dictating the course and outcome of chemical transformations. This influence stems from the unique electronic and steric properties of the isocyanide moiety, which can be finely tuned to control both reactivity and selectivity. The incorporation of a ¹³C isotopic label in the isocyanide carbon serves as a powerful mechanistic probe, offering detailed insights into the intricate steps of the catalytic cycle.

The isocyanide ligand is generally considered a strong σ-donor and a weaker π-acceptor compared to the isoelectronic carbon monoxide ligand. znaturforsch.com This electronic character makes the copper center more electron-rich, thereby influencing its reactivity. The nature of the R group in the R-N≡C ligand can further modulate these properties; electron-donating groups enhance the σ-donating capacity, while electron-withdrawing groups increase the π-accepting ability.

In copper(I)-catalyzed reactions, the isocyanide ligand can direct reactivity and selectivity through several mechanisms:

Stabilization of Catalytic Intermediates: The isocyanide ligand can stabilize the copper(I) catalyst and key reaction intermediates through its strong σ-donation. This stabilization can prevent catalyst decomposition and influence the energy landscape of the reaction, thereby favoring specific pathways.

Modulation of Lewis Acidity: The coordination of the isocyanide ligand to the copper(I) center alters its Lewis acidity. This, in turn, affects the activation of substrates that coordinate to the copper catalyst. By choosing appropriate isocyanide ligands, the Lewis acidity of the catalytic species can be optimized for a particular transformation.

Stereochemical Control: Chiral isocyanide ligands are instrumental in asymmetric catalysis, where they can create a chiral environment around the copper center. This chiral pocket directs the approach of substrates, leading to the preferential formation of one enantiomer or diastereomer of the product.

Participation in the Reaction: In many reactions, the isocyanide ligand is not merely a spectator but an active participant. It can undergo insertion reactions into metal-carbon or metal-heteroatom bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and the incorporation of the isocyanide carbon into the final product. nih.gov

The use of azanylidyne(¹³C)methane;copper(1+) provides a distinct advantage in elucidating the precise role of the isocyanide ligand. The ¹³C label acts as a spectroscopic and mechanistic tracer, allowing researchers to follow the fate of the isocyanide carbon throughout the reaction.

Kinetic Isotope Effect (KIE) Studies:

The comparison of reaction rates using the ¹³C-labeled and the unlabeled isocyanide complex can reveal the kinetic significance of bond-breaking and bond-forming events involving the isocyanide carbon. catalysis.blog A significant ¹³C KIE (k¹²/k¹³ ≠ 1) would indicate that a step involving the isocyanide carbon is rate-determining or lies on the reaction coordinate before the rate-determining step. For instance, in a cycloaddition reaction where the isocyanide inserts into a bond, a primary ¹³C KIE would be expected. rsc.org

| Reaction Type | Plausible Rate-Determining Step Involving Isocyanide | Expected ¹³C KIE |

| Cycloaddition | C-C bond formation with the isocyanide carbon | Normal (k¹²/k¹³ > 1) |

| Migratory Insertion | Migration of an alkyl or aryl group to the isocyanide carbon | Normal (k¹²/k¹³ > 1) |

| Reductive Elimination | C-X bond formation from a Cu(III)-isocyanide intermediate | Inverse or small normal |

Spectroscopic Analysis:

The ¹³C nucleus is NMR-active, and its presence in the isocyanide ligand allows for detailed NMR spectroscopic studies. ¹³C NMR can be used to characterize intermediates where the isocyanide ligand is coordinated to the copper center or has been incorporated into a new organic framework. The chemical shift and coupling constants of the ¹³C-labeled carbon provide valuable information about its electronic environment and bonding. researchgate.netnih.gov

Infrared (IR) spectroscopy is another powerful tool for studying metal-isocyanide complexes. The C≡N stretching frequency (ν(CN)) is sensitive to the electronic environment of the isocyanide ligand. beilstein-journals.org Upon coordination to a metal center, the ν(CN) band typically shifts. The magnitude of this shift provides information about the σ-donating and π-accepting interactions between the isocyanide and the metal. The use of a ¹³C label results in a predictable isotopic shift of the ν(CN) band to a lower frequency, which can help in assigning this band in complex spectra and in tracking the transformation of the isocyanide group during the reaction. znaturforsch.comresearchgate.netnih.gov

| Complex/Intermediate | Typical ν(C≡N) (cm⁻¹) for ¹²C | Expected ν(C≡N) (cm⁻¹) for ¹³C | Information Gained from ¹³C Labeling |

| Free Isocyanide | 2140 | ~2090 | Baseline for comparison |

| [Cu(¹³CN-R)L₃]⁺ | 2160-2180 | ~2110-2130 | Confirms coordination and provides insight into Cu-C bond strength |

| Insertion Product | N/A (C=N or C-N) | N/A | Disappearance of the isocyanide band confirms reaction |

Ligand Design Strategies and Tunability for Functional Azanylidyne;copper 1+ Complexes

Steric and Electronic Modulation of the Azanylidyne Ligand Framework

Steric bulk on the isocyanide ligand can play a significant role in controlling the coordination number and geometry of the copper center. For instance, the use of sterically demanding ligands can lead to the formation of complexes with lower coordination numbers, which can influence their reactivity. st-andrews.ac.uk The introduction of bulky groups near the coordination site can also impact the redox potential of the copper complex. researchgate.net For example, replacing protons on a ligand with larger groups like mesityl can alter the electronic ground state of the copper(II) complex, demonstrating a "homoleptic" Jahn-Teller compression. nih.gov This principle of steric control is a powerful tool in ligand design.

The electronic properties of the isocyanide ligand are modulated by the substituents attached to the isocyanide group. Electron-donating or electron-withdrawing groups can alter the electron density at the copper center, thereby influencing its catalytic activity and photophysical properties. For example, in the context of copper-catalyzed reactions, the design of electron-rich chiral ligands can enhance the reducing capability of the copper catalyst. sustech.edu.cn

The table below illustrates how the variation of substituents on the azanylidyne ligand can impact the properties of copper(I) complexes, drawing on general principles of ligand design.

Table 1: Impact of Azanylidyne Ligand Substituents on Copper(I) Complex Properties

This table is based on established principles of coordination chemistry and provides illustrative examples.| Substituent on Azanylidyne Ligand | Steric Effect | Electronic Effect | Potential Impact on Copper(I) Complex |

|---|---|---|---|

| Small Alkyl (e.g., Methyl) | Low | Electron-donating (inductive) | Favors higher coordination numbers, increases electron density on Cu(I). |

| Bulky Alkyl (e.g., tert-Butyl) | High | Electron-donating (inductive) | May enforce lower coordination numbers, potentially enhancing reactivity by creating open coordination sites. |

| Aryl (e.g., Phenyl) | Moderate | Can be tuned (e.g., electron-withdrawing with nitro groups, electron-donating with methoxy (B1213986) groups) | Allows for fine-tuning of electronic properties through aromatic substitution, influencing redox potentials and photophysical behavior. |

| Halogenated Aryl | Moderate to High | Electron-withdrawing | Can increase the π-acceptor character of the isocyanide, affecting charge transfer transitions and luminescence. researchgate.net |

Influence of Ancillary Ligands on Copper Center Coordination and Reactivity

Ancillary ligands, which are other ligands coordinated to the copper center in addition to the azanylidyne ligand, play a crucial role in dictating the coordination environment and reactivity of the complex. The choice of ancillary ligands can influence the nuclearity of the complex, leading to the formation of di-, tri-, or even tetranuclear copper complexes. acs.orgnih.gov The final structure is often dependent on the ancillary ligands and the reaction conditions, such as pH. acs.orgnih.gov

The nature of the ancillary ligand can significantly affect the catalytic performance of the copper complex. For instance, in dye-sensitized solar cells, ancillary ligands with bulky substituents can shield the copper(I) center from solvent coordination, which is a critical factor for efficient performance. nih.gov Conversely, ancillary ligands with electron-withdrawing groups or those with low complex formation constants can lead to poor performance. nih.gov In some catalytic systems, the ancillary ligand can directly participate in the reaction mechanism. For example, in certain copper-catalyzed amidation reactions, the ancillary ligand's electronic properties influence the reaction rate, with more electron-donating ligands leading to faster reactions. nih.gov

The coordination of ancillary ligands can also be used to control the self-assembly of complex architectures. acs.org The interplay between the primary azanylidyne ligand and the ancillary ligands allows for a high degree of control over the final structure and, consequently, the function of the copper complex. acs.org

Table 2: Effect of Ancillary Ligands on Copper(I) Azanylidyne Complexes

This table provides examples of how different types of ancillary ligands can modify the properties of copper(I) azanylidyne complexes.| Ancillary Ligand Type | Example | Influence on Copper(I) Complex |

|---|---|---|

| Phosphines | Triphenylphosphine (PPh3) | Can stabilize the Cu(I) center and influence photophysical properties. escholarship.org The steric and electronic properties of the phosphine (B1218219) can be tuned. |

| Diimines | 1,10-Phenanthroline (phen) | Often used in the design of luminescent and catalytically active complexes. Bulky substituents on the diimine can enhance stability and performance. nih.govrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Imidazolylidene-based ligands | Strong σ-donors that form robust bonds with copper, leading to stable and active catalysts. st-andrews.ac.ukresearchgate.net |

| Anionic Ligands | Halides (Cl-, Br-, I-) | Can act as bridging or terminal ligands, influencing the nuclearity and supramolecular structure of the complex. researchgate.net |

Development of Chiral Azanylidyne Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands. nih.gov In the context of copper(I) catalysis, the design of chiral azanylidyne (isocyanide) ligands, or the use of chiral ancillary ligands in conjunction with achiral isocyanides, offers a powerful strategy for achieving high enantioselectivity. nih.govnih.gov

A significant challenge in copper-catalyzed enantioconvergent cross-coupling reactions is the relatively weak reducing capability of copper, which can hinder reaction initiation. sustech.edu.cnnih.gov To address this, a key strategy has been the development of multidentate chiral anionic ligands. sustech.edu.cn These ligands not only provide a rigid chiral environment for effective stereocontrol but also enhance the reducing power of the copper catalyst, allowing reactions to proceed under milder, thermal conditions. sustech.edu.cn

The modular nature of many chiral ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for a specific reaction. nih.gov For instance, the development of chiral cyclic alkyl amino carbene (CAAC) ligands has provided access to appealing steering ligands for enantioselective transformations due to their unique electronic and steric parameters. rsc.org The combination of a chiral ligand with a copper(I) center can lead to highly effective catalysts for a variety of asymmetric transformations, including cyclopropanation and aziridination. capes.gov.br

In some advanced systems, multiple ligands work cooperatively to achieve asymmetric catalysis. For example, a photoinduced copper-catalyzed asymmetric amidation was developed using three distinct ligands: a bisphosphine and a phenoxide to form a photocatalyst, and a chiral diamine to create a chiral copper catalyst for enantioselective bond formation. nih.gov

Design Principles for Luminescent Copper(I) Complexes

Copper(I) complexes are attractive candidates for luminescent materials due to their potential for tunable emission properties across the visible spectrum. escholarship.org The design of highly luminescent copper(I) complexes, including those with azanylidyne ligands, is guided by several key principles aimed at controlling the photophysical properties of the material. proquest.comnih.gov

The emission in copper(I) complexes often originates from metal-to-ligand charge transfer (MLCT) excited states. nih.gov However, these complexes can suffer from non-radiative decay pathways, particularly in solution, due to geometric distortions in the excited state. nih.gov A primary design strategy is to create a rigid coordination environment around the copper(I) center to minimize these distortions. This can be achieved through the use of sterically hindered ligands or by incorporating the complex into a rigid matrix. st-andrews.ac.ukescholarship.org

The choice of ligands is paramount in tuning the emission color and efficiency. The electronic properties of both the azanylidyne and ancillary ligands influence the energy of the MLCT state. For example, heteroleptic complexes containing both a diimine and a phosphine ligand have been extensively studied. rsc.orgnih.gov The combination of different ligands allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the emission wavelength. nih.gov

Another important design consideration is the potential for thermally activated delayed fluorescence (TADF), which can significantly enhance emission efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, allowing for efficient reverse intersystem crossing from the triplet state back to the singlet state. The ligand design can be tailored to promote this small energy gap. rsc.org

Table 3: Factors Influencing Luminescence in Copper(I) Azanylidyne Complexes

This table summarizes key design principles for achieving desired luminescent properties.| Design Principle | Mechanism | Example Strategy |

|---|---|---|

| Rigidification of Coordination Sphere | Minimizes vibrational quenching and geometric distortions in the excited state. | Use of bulky ligands, multidentate chelating ligands, or incorporation into a solid matrix. escholarship.org |

| Tuning of Ligand Electronics | Modifies the energy of the MLCT excited state, thereby changing the emission color. | Introduction of electron-donating or -withdrawing groups on the azanylidyne or ancillary ligands. nih.gov |

| Promotion of TADF | Enhances emission efficiency by harvesting triplet excitons. | Designing ligands that lead to a small S1-T1 energy gap. rsc.org |

| Use of Heteroleptic Complexes | Allows for fine-tuning of photophysical properties by combining different types of ligands. | Complexes with both diimine and phosphine ligands are a common example. rsc.orgnih.gov |

Engineering Heterogeneous Catalytic Systems

Transforming homogeneous copper(I) azanylidyne catalysts into heterogeneous systems offers significant advantages, including simplified catalyst recovery and reuse, and often enhanced stability. A common strategy for creating heterogeneous catalysts is the immobilization of the copper complex onto a solid support. acs.orgmdpi.com

The choice of support material and the method of immobilization are critical. Supports can range from organic polymers to inorganic materials like silica. The ligand attached to the copper complex is often modified with a functional group that allows for covalent attachment to the support. This immobilization can help to prevent leaching of the copper into the reaction mixture, which is particularly important for applications in biological systems where copper can be toxic. acs.org

A structurally well-defined copper(I) isonitrile complex has been shown to function as an efficient heterogeneous catalyst for the azide-alkyne cycloaddition (click chemistry) in water. acs.orgorganic-chemistry.orgacs.orgnih.gov This catalyst could be easily recovered by filtration and reused for multiple cycles without a significant loss of activity. acs.orgacs.org The insolubility of the complex in the reaction medium is a key feature of this heterogeneous system. organic-chemistry.org

The development of immobilized catalysts also involves careful consideration of the ligand design to ensure that the catalytic activity is maintained after immobilization. The linker used to attach the complex to the support should not interfere with the catalytic cycle. The stability of the immobilized complex is also a key concern, and research has shown that copper leaching can be dependent on the ligand, solvent, and reaction time. acs.org By optimizing these factors, robust and recyclable heterogeneous catalysts can be engineered. mdpi.com

Compound Name Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Azanylidyne(113C)methane;copper(1+) | Azanylidyne(113C)methane;copper(1+) |

| CAAC | Cyclic alkyl amino carbene |

| NHC | N-Heterocyclic Carbene |

| PPh3 | Triphenylphosphine |

| phen | 1,10-Phenanthroline |

| TADF | Thermally Activated Delayed Fluorescence |

Applications in Advanced Organic Synthesis and Materials Science

Utility in the Construction of Complex Molecular Architectures

Copper(I) isocyanide complexes are pivotal in the synthesis of complex organic structures, particularly nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. researchgate.netnih.gov The isocyanide group is a valuable building block, and its reactions, often catalyzed by transition metals like copper, provide efficient pathways to diverse molecular frameworks. researchgate.netdntb.gov.ua

Copper-catalyzed reactions involving isocyanides facilitate the formation of crucial carbon-carbon and carbon-nitrogen bonds. These transformations include:

Cyanation Reactions: Copper catalysts are highly effective in cyanation reactions, where a cyano group is introduced into a molecule. daneshyari.com This includes the cyanation of aryl halides, C-H bonds, and propargylic radicals. rsc.orgacs.org For instance, a highly atom-economical strategy has been developed for the copper-catalyzed asymmetric synthesis of chiral propargylic cyanides directly from propargylic carboxylic acids, demonstrating excellent selectivity and functional group compatibility. acs.orgorganic-chemistry.org

Multicomponent Reactions: Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for building molecular complexity in a single step. dntb.gov.ua Copper catalysis plays a role in these reactions, enabling the efficient assembly of heterocycles from simple starting materials. researchgate.net

Synthesis of Nitrogen Heterocycles: Copper catalysts are extensively used in the synthesis of five-membered nitrogen-containing heterocycles. dntb.gov.ua The unique reactivity of the isocyano group makes it particularly useful for constructing pyrroles, indoles, and quinolines. researchgate.net Late-stage C(sp³)–H bond functionalization of nitrogen heterocycles, a significant challenge in medicinal chemistry, can be achieved using copper catalysis under mild conditions, allowing for the modification of complex drug molecules. nih.gov

Table 1: Representative Copper-Catalyzed Reactions in Complex Synthesis

| Reaction Type | Substrate Example | Product Type | Key Feature | Reference(s) |

| Asymmetric Decarboxylative Cyanation | Propargylic Carboxylic Acid | Chiral Propargylic Cyanide | Highly atom-economical, excellent selectivity. | acs.orgorganic-chemistry.org |

| C-H Bond Cyanation | Heterocycles | (Hetero)aryl Nitriles | Uses a non-toxic cyanating agent, ligand-free conditions. | rsc.org |

| Synthesis of N-Heterocycles | Hydrazones | Indazoles, Pyrazoles | Efficient construction of bioactive heterocycles. | researchgate.net |

| Late-Stage C(sp³)-H Functionalization | N-Heterocycles (e.g., pharmaceuticals) | Modified N-Heterocycles | Broad substrate scope, mild conditions. | nih.gov |

Contributions to Green Chemistry Methodologies through Catalytic Efficiency

The use of copper(I) isocyanide and related copper catalysts aligns with several core principles of green chemistry. beilstein-journals.orgenvironmentenergyleader.com Copper is an earth-abundant metal, making its catalysts more sustainable and cost-effective than those based on precious metals. beilstein-journals.orgenvironmentenergyleader.com This economic and environmental advantage is a primary driver for its widespread adoption. chimia.ch

Key contributions to green chemistry include:

Catalytic Efficiency: Copper catalysts often exhibit high efficiency, enabling reactions to proceed with low catalyst loadings under mild conditions. mdpi.com For example, copper-containing zeolitic imidazolate frameworks (ZIFs) have been synthesized via a solvent-free method and used as highly active and reusable catalysts for click chemistry in water. mdpi.com

Atom Economy: Many copper-catalyzed reactions, such as multicomponent reactions and cycloadditions, are designed to be highly atom-economical, incorporating most or all atoms from the starting materials into the final product. acs.org

Use of Benign Solvents: Many modern copper-catalyzed protocols are developed to work in environmentally friendly solvents, such as water. mdpi.com

CO₂ Utilization: Copper catalysts have been developed for the reductive functionalization of carbon dioxide (CO₂), a greenhouse gas, to produce valuable chemicals like formamides and methylamines. rsc.org This process demonstrates ligand-controlled selectivity, where different ligands promote either N-formylation or N-methylation, showcasing the tunability of copper catalytic systems. rsc.org

Exploration in Energy-Relevant Applications

The unique electronic and photophysical properties of copper(I) complexes, including those with isocyanide ligands, have made them promising candidates for applications related to energy conversion and light emission.

Visible-light photoredox catalysis has emerged as a powerful tool for driving chemical reactions with light, and copper complexes are excellent, low-cost alternatives to traditional iridium and ruthenium catalysts. chimia.chresearchgate.net Copper(I) complexes can absorb visible light, promoting an electron to an excited state. researchgate.net This excited state is a potent reductant, capable of initiating radical reactions. beilstein-journals.orgacs.org

The fundamental mechanism often involves a Cu(I)/Cu(II) or a rare Cu(I)/Cu(I)/Cu(0) catalytic cycle. beilstein-journals.orgacs.org Upon irradiation, the Cu(I) complex is excited to Cu(I), which can then interact with a substrate. For instance, a general copper catalyst, [(DPEphos)(bcp)Cu]PF₆, has been shown to activate a wide range of unactivated aryl and alkyl halides for reductions, cyclizations, and direct arylations upon visible light irradiation. acs.org The incorporation of isonitrile ligands has been explored as a strategy to control the photophysical and electrochemical properties of these catalysts. researchgate.net The merger of photoredox and copper catalysis has also enabled enantioselective transformations, such as the conversion of achiral carboxylic acids into valuable chiral alkyl nitriles. nih.gov

Copper(I) complexes are investigated as emitters in OLEDs due to their potential for high efficiency and low cost. nih.gov Their luminescence typically arises from a metal-to-ligand charge-transfer (MLCT) excited state. nih.govescholarship.org In this state, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. researchgate.netnih.gov

The photophysical properties of these complexes are highly tunable by modifying the ligands. escholarship.org For example, heteroleptic Cu(I) complexes with specific phosphine (B1218219) and diimine ligands can exhibit bright cyan emission (around 505 nm) in the solid state with high quantum yields. nih.gov However, a significant challenge for Cu(I) complexes is the structural reorganization (Jahn-Teller distortion) they undergo in the excited state, which can provide a non-radiative decay pathway and reduce emission efficiency, particularly in solution. nih.gov Designing rigid ligand frameworks helps to suppress this distortion. beilstein-journals.org Ab initio calculations suggest that for some simpler copper(I) complexes, the lowest energy excited state is largely metal-centered (d→s), which also contributes to their luminescent properties. osti.gov

Table 2: Selected Photophysical Properties of Emissive Copper(I) Complexes

| Complex Type | Ligands | Emission Color | Emission Max (λem) | Quantum Yield (Φ) | Key Feature | Reference(s) |

| Heteroleptic Cu(I) | Phosphine, Diimine | Cyan | ~505 nm (solid) | 17% (solid) | Bright solid-state emitter. | nih.gov |

| Mononuclear Cu(I) | PPh₃, 4,4'-dimethoxy-2,2'-bipyridine, Iodide | Orange/Yellow | 668 nm (solid) | 18% (solid) | Demonstrates solvatochromism and rigidochromism. | escholarship.org |

| Tris(diisocyanide) Cr(0) (analogy) | Pyrene-decorated diisocyanide | Red | - | 1.04% | Unmatched lifetime and quantum yield for a 3d⁶ complex. | nih.gov |

Prospects in Functional Materials Development

The ability of copper(I) isocyanide to act as a linear, two-connecting bridging ligand makes it an excellent building block for coordination polymers. wikipedia.org These materials consist of metal ions linked by organic ligands to form one-, two-, or three-dimensional networks. The structure and properties of these polymers can be tuned by changing the ancillary ligands attached to the copper center. acs.org

Coordination Polymers: Researchers have synthesized copper(I) cyanide coordination polymers with flexible bis(pyrazole-1-yl)alkane ligands, resulting in structures ranging from 2D grids to 3D honeycomb-like frameworks. acs.org Interestingly, the dimensionality of the resulting framework was found to depend on whether the alkyl spacer in the ligand had an odd or even number of carbon atoms. acs.org Some of these materials exhibit strong luminescence in the solid state. acs.org

Liquid Crystals: By incorporating long alkyl chains and aromatic groups into the isocyanide ligand, copper(I) complexes have been designed that exhibit liquid crystalline properties. scilit.comrsc.org These materials can self-assemble into ordered phases (e.g., smectic or columnar) that are intermediate between a crystalline solid and an isotropic liquid, making them of interest for display technologies and sensors. rsc.org

Functional Isocyanide-Based Polymers: Beyond coordination chemistry, isocyanide monomers themselves can be polymerized to create functional organic polymers. acs.org Multicomponent reactions involving isocyanides can produce novel reactive monomers suitable for advanced polymerization techniques like RAFT. rsc.org This strategy opens the door to a wide range of well-defined functional materials, including copolymers and materials that can be modified after polymerization. acs.orgrsc.org

Emerging Research Avenues and Future Outlook

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, better process control, and improved scalability. nih.gov Similarly, high-throughput experimentation (HTE) has revolutionized catalyst screening and reaction optimization by enabling the parallel execution of a large number of experiments. youtube.com

Flow Chemistry: The synthesis and application of copper(I) isocyanide catalysts are well-suited for flow chemistry. Continuous flow approaches have been developed for the synthesis of isocyanides themselves, a process that is often hampered by the foul odor, instability, and potential toxicity of the reagents. researchgate.netrsc.org By generating and using these ligands in-line, flow systems can mitigate these issues, making the chemistry more accessible and safer. rsc.org

In the context of catalysis, copper-based flow reactors have demonstrated significant potential. For instance, copper tubing has been ingeniously used as both the reactor and the catalyst source for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. rsc.org This approach, where the active Cu(I) species leaches from the reactor walls, could be adapted for reactions involving isocyanide ligands, potentially simplifying the catalytic setup. rsc.org The integration of Azanylidyne(113C)methane;copper(1+) into flow systems would allow for precise control over reaction parameters such as temperature, pressure, and residence time, facilitating detailed kinetic studies and process optimization. nih.gov

High-Throughput Experimentation (HTE): HTE platforms are instrumental in rapidly screening reaction conditions to discover optimal catalysts and protocols. youtube.com For copper(I) isocyanide-catalyzed reactions, HTE can be used to screen libraries of ligands, solvents, bases, and additives to maximize yield and selectivity. This technique is particularly powerful in early-stage drug discovery and process development, where it can significantly shorten the design-synthesis-test cycle. youtube.com The ability to perform thousands of reactions on a small scale conserves valuable materials and accelerates the identification of promising catalytic systems. youtube.com

Table 1: Advantages of Integrating Modern Synthesis Technologies

| Technology | Key Advantages for Copper(I) Isocyanide Chemistry | Relevant Findings |

|---|

| Flow Chemistry | - Enhanced safety by generating unstable/toxic isocyanides in-line.

Application of In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the reaction mechanism, identifying the true active species, and observing reaction intermediates are crucial for the rational design of improved catalysts. In situ and operando spectroscopy, which involve monitoring the reaction under real or near-real working conditions, are indispensable tools for achieving this understanding. wikipedia.org

The isotopic labeling in Azanylidyne(¹¹³C)methane;copper(1+) is particularly advantageous for spectroscopic analysis.

In Situ Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the bonding environment of the cyanide/isocyanide group. The C≡N stretching frequency provides direct information about its coordination to the copper center. Techniques like Attenuated Total Reflection Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) are powerful for studying species adsorbed on a catalyst surface during a reaction. acs.orgacs.org Such methods have been used to identify distinct CO (an isoelectronic analogue of isocyanide) binding sites on copper catalysts, correlating these sites with catalytic activity. acs.orgnsf.gov Similar studies on copper isocyanide systems could distinguish between active and spectator species and elucidate the role of the ligand in the catalytic cycle. youtube.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive tool for characterizing the structure and dynamics of the copper-isocyanide complex in solution. By monitoring the ¹¹³C-labeled isocyanide, researchers can track the fate of the ligand throughout the reaction, observing its coordination, potential transformations, or involvement in key intermediates. nih.gov

The combination of multiple in situ techniques can provide a more complete picture of the catalytic process. researchgate.net For example, coupling vibrational spectroscopy to monitor surface species with chromatography to measure product formation allows for the direct correlation of catalyst structure with its activity and selectivity in real-time. researchgate.net

Synergistic Approaches with Artificial Intelligence and Machine Learning in Catalyst Discovery

The traditional trial-and-error approach to catalyst discovery is often slow and resource-intensive. bbnchasm.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process by identifying patterns in complex datasets, predicting catalyst performance, and guiding experimental design. bbnchasm.comidw-online.de

For copper-based catalysts, ML models are being developed to predict catalytic activity and selectivity for reactions like CO₂ reduction. researchgate.net These models can screen vast virtual libraries of potential catalyst compositions, identifying promising candidates for experimental validation. researchgate.net For example, computational screening using Density Functional Theory (DFT) calculations can generate large datasets of catalyst properties (like adsorption energies), which are then used to train ML models. researchgate.net This approach can uncover non-intuitive structure-property relationships that guide the design of more efficient catalysts. researchgate.net

Table 2: Role of AI/ML in Copper Catalyst Development

| AI/ML Application | Description | Potential Impact on Cu(I) Isocyanide Catalysis |

|---|---|---|

| High-Throughput Virtual Screening | Using ML models trained on computational (e.g., DFT) data to predict the performance of thousands of potential catalyst structures. researchgate.net | Rapidly identify promising azanylidyne ligand modifications or support materials for synthesis and testing. |

| Predictive Modeling | Developing algorithms that predict reaction outcomes (e.g., yield, selectivity) based on catalyst structure and reaction conditions. researchgate.netrsc.org | Guide experimental design by focusing on conditions most likely to succeed, saving time and resources. |

| Descriptor Identification | Identifying the key physical or electronic properties (descriptors) of a catalyst that correlate with its performance. | Uncover the fundamental electronic or steric properties of the copper-isocyanide complex that govern its catalytic activity. |

| Accelerated Discovery | Integrating ML with automated robotic experimentation to create a closed-loop "self-driving" laboratory for catalyst discovery. bbnchasm.com | Dramatically accelerate the optimization of catalysts like Azanylidyne(113C)methane;copper(1+) for specific applications. |

Designing Next-Generation Copper(I) Catalysts with Tunable Selectivity

Strategies for achieving tunable selectivity include:

Ligand Modification: The electronic and steric properties of the isocyanide ligand can be systematically varied. For example, introducing bulky substituents on the ligand can control the number of ligands that coordinate to the copper center, potentially favoring the formation of a more catalytically active species. nih.gov This has been demonstrated in rhodium-isocyanide systems where bulky ligands promote the formation of highly active, less-coordinated complexes. nih.gov

Controlling Catalyst Morphology: For heterogeneous catalysts, the shape and facet of the copper nanocrystals can have a profound impact on selectivity. acs.org While Azanylidyne(113C)methane;copper(1+) is a molecular complex, these principles can be applied when it is supported on a surface.

Switchable Catalysis: Researchers have developed systems where the catalytic pathway can be switched by changing the energy input, such as toggling between thermal copper-catalysis and light-driven photocatalysis. researchgate.net This allows for the synthesis of different products from the same set of starting materials using a single catalyst, offering an elegant method for controlling selectivity. researchgate.net

Enzyme-Mimicking Catalysts: Drawing inspiration from metalloenzymes, researchers are designing single-atom catalysts with precisely controlled coordination spheres to achieve high selectivity. acs.org A copper single-atom catalyst stabilized by nitrogen atoms has been shown to mimic enzyme activity for selective methane (B114726) oxidation, highlighting a promising direction for designing highly selective copper catalysts. acs.org

The rational design of these next-generation catalysts relies heavily on the mechanistic insights gained from in situ spectroscopy and the predictive power of computational chemistry and machine learning. nih.gov

Expanding the Scope of Azanylidyne Ligands in Transition Metal Chemistry

While this article focuses on a copper(I) complex, the azanylidyne (isocyanide) ligand itself is a versatile building block in the broader field of transition metal chemistry. wiley.com Isocyanides are known to form stable complexes with a wide range of transition metals, including palladium, rhodium, nickel, and silver. nih.govutexas.edumdpi.com

Future research will continue to expand the application of isocyanide ligands beyond copper catalysis:

Palladium Catalysis: Isocyanides are used as versatile C1 building blocks in palladium-catalyzed cross-coupling and cascade reactions, enabling the rapid synthesis of nitrogen-containing molecules. mdpi.com

Rhodium Catalysis: Rhodium-isocyanide complexes have shown high efficiency in reactions such as the hydrosilylation of ketones. nih.gov

Polymer Chemistry: The polymerization of isocyanides, often catalyzed by nickel complexes, can produce helical polymers with unique properties. mdpi.com

Materials Science: The strong coordination of isocyanides to metal surfaces makes them useful for creating self-assembled monolayers and modifying the electronic properties of materials.

The synthesis of novel isocyanide ligands with diverse functional groups is a key enabler for this expansion. rsc.org Advances in synthetic methods, particularly those using flow chemistry, will make a wider array of these valuable ligands readily accessible, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing azanylidyne(113C)methane;copper(1+) and validating its purity?

- Methodological Answer : Synthesis should follow protocols for copper(I) complexes with nitrile-derived ligands, involving controlled inert conditions (e.g., Schlenk line) to prevent oxidation. Key variables include stoichiometric ratios, solvent choice (e.g., acetonitrile for ligand stability), and temperature. Validate purity via elemental analysis, X-ray crystallography (for structural confirmation), and NMR/IR spectroscopy to detect ligand coordination modes. Cross-reference results with computational simulations (e.g., DFT for bond angles) to resolve ambiguities .

Q. How can researchers select a theoretical framework to explain the bonding behavior of azanylidyne(113C)methane;copper(1+)?

- Methodological Answer : Use ligand field theory (LFT) or density functional theory (DFT) to model copper(I)-ligand interactions. LFT is suitable for predicting d-orbital splitting and redox stability, while DFT can simulate electronic structures and reaction pathways. Validate theoretical models by comparing calculated spectroscopic properties (e.g., UV-Vis absorption peaks) with experimental data. Ensure alignment with prior studies on analogous copper(I) complexes .

Q. What characterization techniques are critical for distinguishing azanylidyne(113C)methane;copper(1+) from similar copper(I) complexes?

- Methodological Answer : Employ a multi-technique approach:

- XPS : Confirm copper oxidation state via Cu 2p₃/₂ binding energy (~932 eV for Cu⁺).

- EPR : Verify absence of paramagnetic species (Cu⁺ is diamagnetic).

- Mass Spectrometry : Detect isotopic patterns consistent with ¹¹³C labeling.

Cross-validate data with computational predictions to address instrumental limitations .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported stability data for azanylidyne(113C)methane;copper(1+)?

- Methodological Answer : Conduct controlled stability studies under varying conditions (pH, O₂ levels, solvent polarity) using factorial design (e.g., 2³ factorial matrix). Monitor decomposition via in-situ UV-Vis or Raman spectroscopy. Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways. Replicate conflicting studies to isolate methodological divergences (e.g., inert atmosphere quality) .

Q. What strategies can optimize the synthesis yield of azanylidyne(113C)methane;copper(1+) while minimizing side reactions?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (temperature, ligand concentration, reaction time). Prioritize ligand excess (2:1 molar ratio) to suppress Cu⁺ disproportionation. Introduce scavengers (e.g., TEMPO) for radical byproducts. Validate optimized conditions through triplicate trials and uncertainty quantification (e.g., Monte Carlo simulations) .

Q. How can computational modeling and experimental data be integrated to predict the reactivity of azanylidyne(113C)methane;copper(1+) in catalytic applications?

- Methodological Answer : Develop a hybrid workflow:

- Step 1 : Perform DFT calculations to identify reactive sites and transition states.

- Step 2 : Validate with kinetic experiments (e.g., stopped-flow spectroscopy) under simulated catalytic conditions.

- Step 3 : Use Bayesian statistics to refine computational parameters based on experimental rate constants. Address discrepancies by revisiting solvent effects or entropy contributions in the model .

Q. What protocols ensure reproducible electrochemical analysis of azanylidyne(113C)methane;copper(1+) in non-aqueous media?

- Methodological Answer : Standardize electrode pretreatment (e.g., polishing, activation cycles) and electrolyte purity (e.g., ≤1 ppm H₂O). Use ferrocene/ferrocenium as an internal reference. Report all parameters (scan rate, iR compensation) following IUPAC guidelines. Share raw cyclic voltammetry data in open repositories to facilitate cross-lab validation .

Methodological Frameworks and Data Management

- Theoretical Alignment : Link studies to established frameworks (e.g., hard/soft acid-base theory for ligand selection) while proposing refinements for novel observations .

- Data Transparency : Archive raw spectra, crystallographic files (CIF), and computational inputs in FAIR-compliant repositories. Use ACS citation standards for literature references .

- Ethical Replication : Document instrument calibration and environmental controls to enable replication. For conflicting results, publish detailed error analysis and propose consensus protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.